(+)-Hydroxypropranolol Hydrochloride

Beta-Blocker Enantioselectivity Pharmacology

Researchers studying enantioselective beta-blocker pharmacology face a critical confounder: racemic or (S)-(-)-enantiomer substitution introduces potent beta-adrenergic antagonism, invalidating negative controls. (+)-Hydroxypropranolol Hydrochloride (CAS 135201-49-9), the (R)-(+)-enantiomer of 4-hydroxypropranolol, is approximately 100-fold less active as a beta-blocker than the S-(-)-form, making it the definitive inactive control. • Eliminates beta-receptor-mediated confounds in vitro and in vivo; enables isolation of off-target scaffold effects, membrane stabilization, and intrinsic sympathomimetic activity. • Essential reference standard for chiral HPLC and LC-MS/MS method validation; resolves enantiomer-specific quantification in pharmacokinetic studies. • Supplied with Certificate of Analysis; ≥98% purity verified by HPLC and NMR.

Molecular Formula C16H22ClNO3
Molecular Weight 311.806
CAS No. 135201-49-9
Cat. No. B594565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Hydroxypropranolol Hydrochloride
CAS135201-49-9
Molecular FormulaC16H22ClNO3
Molecular Weight311.806
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
InChIInChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1
InChIKeyROUJENUXWIFONU-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to (+)-Hydroxypropranolol Hydrochloride (CAS 135201-49-9): A Chiral Metabolite for Specialized Research


(+)-Hydroxypropranolol Hydrochloride (CAS 135201-49-9), the (R)-(+)-enantiomer of 4-hydroxypropranolol hydrochloride, is a chiral metabolite of the non-selective beta-adrenergic receptor antagonist propranolol . Formed via aromatic ring oxidation, it is characterized by its stereospecific (2R) configuration . While it shares the same molecular scaffold as the clinically relevant racemic mixture, its biological activity profile is stereoselectively defined, rendering it a critical tool for investigations into enantioselective pharmacology and metabolism.

Why (+)-Hydroxypropranolol Hydrochloride Cannot Be Substituted by the Racemate or (S)-Enantiomer


Generic substitution of (+)-Hydroxypropranolol Hydrochloride with racemic (±)-4-hydroxypropranolol or the (S)-(-)-enantiomer introduces significant functional and analytical confounders. Propranolol and its metabolites exhibit profound stereoselectivity, with the S-(-)-enantiomer being approximately 100 times more potent as a beta-adrenergic antagonist than the R-(+)-enantiomer [1]. Consequently, the (S)-(-)-4-hydroxypropranolol is responsible for the vast majority of the beta-blocking effect of the racemate, while the (+)-enantiomer is considered minimally active in this regard [1]. Furthermore, downstream metabolic pathways, including glucuronidation by specific UGT enzymes, display distinct stereoselective preferences between the enantiomers [2]. Therefore, using the incorrect enantiomer or mixture invalidates studies requiring a specific chiral probe, an inactive control, or accurate quantitation of individual enantiomers in biological matrices.

Quantitative Evidence for (+)-Hydroxypropranolol Hydrochloride (CAS 135201-49-9)


Beta-Adrenergic Receptor Antagonism: Minimal Activity vs. the (S)-Enantiomer

The beta-adrenergic blocking potency of (+)-Hydroxypropranolol is negligible compared to its antipode. While direct quantitative data for the isolated (+)-4-hydroxypropranolol enantiomer are sparse, the stereoselectivity of the parent drug is well-established and extrapolated to its active metabolite. The S-(-)-enantiomer of propranolol is approximately 100 times more potent than the R-(+)-enantiomer in blocking beta-adrenergic receptors [1]. Research indicates that the S-(-)-4-hydroxypropranolol enantiomer is similarly responsible for the beta-blocking effect of the racemic metabolite, rendering the (+)-enantiomer effectively inactive in this regard [1].

Beta-Blocker Enantioselectivity Pharmacology

Inhibition of T4 to T3 Conversion: Potent Activity for the Racemate, In Vivo Divergence for the (R)-Enantiomer

Racemic d,l-4-hydroxypropranolol is a potent inhibitor of the conversion of thyroxine (T4) to 3,5,3'-triiodothyronine (T3) in vitro. It exhibited an IC50 of 65 ± 12 µM and a maximal inhibition of 86 ± 7% in rat renal and liver microsomes, significantly outperforming the parent drug d,l-propranolol, which had an IC50 of 1000 ± 22 µM and 58 ± 6% maximal inhibition (P < 0.001) [1]. The D-isomer of propranolol (without beta-blocking activity) showed inhibition comparable to the racemate [1]. However, a placebo-controlled clinical study in hyperthyroid patients found that the (R)-4-hydroxypropranolol enantiomer alone (12-75 mg/day) did not produce significant changes in thyroid hormone parameters, though a significant decrease in resting pulse rate was observed at the 75 mg dose [2].

Thyroid Hormone Metabolism Enantioselectivity

Stereoselective Phase II Metabolism: Distinct UGT Enzyme Specificity vs. Propranolol

The glucuronidation pathways for 4-hydroxypropranolol and propranolol are handled by a different, but overlapping, set of human UDP-glucuronosyltransferase (UGT) enzymes. A comprehensive reaction phenotyping study showed that while propranolol is glucuronidated by UGT1A7, UGT1A9, UGT1A10, and UGT2A1, its equipotent metabolite 4-hydroxypropranolol is glucuronidated by UGT1A8 but not by UGT1A10 [1]. Furthermore, the enzymes UGT1A7, UGT1A9, and UGT2A1 exhibited stereoselectivity, mainly acting on (S)-propranolol, whereas UGT1A10 displayed the opposite stereoselectivity [1].

Drug Metabolism Glucuronidation UGT Enzymes

Stereoselective Sulfation: Preferential Formation of the (R)-Metabolite

The sulfation of 4'-hydroxypropranolol is a stereoselective process. In canine hepatic cytosol, the pseudo first-order rate constant (Vmax/Kmapp) for the formation of the (R)-4'-hydroxypropranolol sulfate (R-HOPS) was significantly greater than for the (S)-enantiomer (P < .05), with an S/R-HOPS ratio of 0.72 [1]. This indicates preferential sulfation of the (R)-enantiomer. This stereoselectivity was also observed with partially purified phenolsulfotransferase (PST) fractions, with one fraction exhibiting an S/R ratio as low as 0.51 [1].

Phase II Metabolism Sulfation Stereoselectivity

Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity: Class-Level Pharmacological Profile

Unlike the parent drug propranolol, which is devoid of intrinsic sympathomimetic activity (ISA), the racemic metabolite 4-hydroxypropranolol possesses both ISA and membrane stabilizing activity [1]. In catecholamine-depleted rats, 4-hydroxypropranolol produced a dose-dependent increase in heart rate, indicative of ISA [1]. In anesthetized dogs, higher doses (5.25 and 13.25 mg/kg) produced a further decrease in heart rate and an increase in A-V conduction time, effects attributed to its membrane stabilizing activity [1]. While the stereoselectivity of these specific activities for the pure (+)-enantiomer has not been fully elucidated, these class-level properties differentiate the metabolite from its parent compound.

Pharmacodynamics ISA Membrane Stabilization

In Vivo Chronotropic Effect: Negative Chronotropy Observed with the (R)-Enantiomer

In a placebo-controlled clinical study involving 20 hyperthyroid patients, treatment with (R)-4-hydroxypropranolol hydrochloride for 5 days at a dosage of 75 mg per day resulted in a significant decrease in resting pulse rate [1]. This finding demonstrates that the pure (R)-enantiomer, despite its minimal beta-blocking activity, still possesses measurable negative chronotropic effects in vivo. Lower dosages (12-50 mg/day) did not produce a statistically significant change [1].

Pharmacodynamics Heart Rate Clinical Study

Recommended Applications for (+)-Hydroxypropranolol Hydrochloride (CAS 135201-49-9)


As a Negative Control in Beta-Adrenergic Signaling Studies

Due to its minimal beta-adrenergic antagonist activity compared to the S-(-)-enantiomer [1], (+)-Hydroxypropranolol Hydrochloride is the definitive negative control for in vitro and in vivo experiments designed to isolate beta-receptor-mediated effects. Researchers can use it to control for any non-specific or off-target effects of the chemical scaffold, ensuring that observed changes with the active enantiomer or racemate are genuinely due to receptor blockade.

Investigating Non-Beta-Mediated Pharmacological Actions

The compound is essential for research into the non-beta-blocking properties of propranolol and its metabolites, such as membrane stabilization, intrinsic sympathomimetic activity (ISA), and inhibition of thyroid hormone conversion [2][3]. The (R)-enantiomer allows scientists to study these ancillary pathways in isolation, without the confounding variable of potent beta-blockade. This is particularly relevant for understanding the drug's effects in conditions like thyrotoxicosis or anxiety.

Chiral Analytical Standard for Bioanalytical Method Development

Given the profound stereoselectivity in both pharmacodynamics [1] and metabolism [4][5], accurate quantification of individual enantiomers in biological matrices is critical. (+)-Hydroxypropranolol Hydrochloride serves as an essential reference standard for the development and validation of chiral HPLC, LC-MS/MS, or other analytical methods. Its use ensures precise identification and quantitation of the (R)-(+)-enantiomer in pharmacokinetic and pharmacodynamic studies.

Studies on Stereoselective Phase II Metabolism and Drug Disposition

The distinct enzyme specificity for the glucuronidation [4] and the preferential sulfation [5] of the (R)-enantiomer make this compound indispensable for studying chiral drug metabolism. It is required to investigate the activity of specific UGT isoforms like UGT1A8 [4], the kinetics of phenolsulfotransferases [5], and the impact of genetic polymorphisms on the disposition and clearance of this major propranolol metabolite.

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